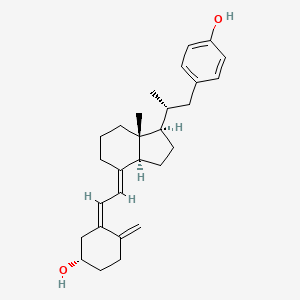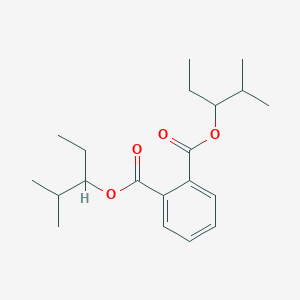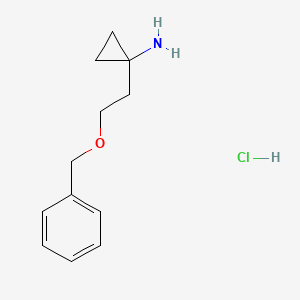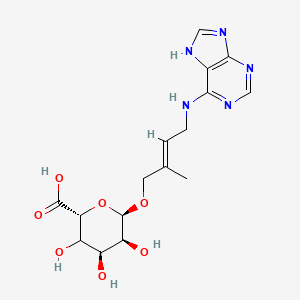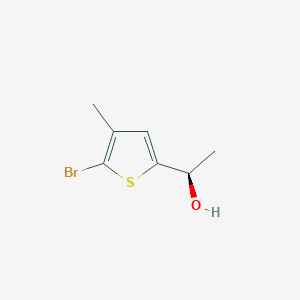
(1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound features a bromine atom and a methyl group attached to the thiophene ring, along with an ethanol group. The (1R) designation indicates the stereochemistry of the ethanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol typically involves the following steps:
Bromination: The starting material, 4-methylthiophene, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Grignard Reaction: The brominated product is then subjected to a Grignard reaction with an appropriate Grignard reagent, such as ethylmagnesium bromide, to introduce the ethanol group at the 1-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and Grignard reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products Formed
Oxidation: 5-bromo-4-methylthiophene-2-carboxylic acid.
Reduction: 4-methylthiophene-2-ylmethanol.
Substitution: 1-(5-azido-4-methylthiophen-2-yl)ethanol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials or as a building block for specialty chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the ethanol group could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(5-chloro-4-methylthiophen-2-yl)ethanol: Similar structure with a chlorine atom instead of bromine.
(1R)-1-(5-bromo-4-ethylthiophen-2-yl)ethanol: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
(1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol is unique due to the specific combination of the bromine atom, methyl group, and ethanol group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H9BrOS |
|---|---|
Molecular Weight |
221.12 g/mol |
IUPAC Name |
(1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol |
InChI |
InChI=1S/C7H9BrOS/c1-4-3-6(5(2)9)10-7(4)8/h3,5,9H,1-2H3/t5-/m1/s1 |
InChI Key |
CJWXSHRKAMCNDU-RXMQYKEDSA-N |
Isomeric SMILES |
CC1=C(SC(=C1)[C@@H](C)O)Br |
Canonical SMILES |
CC1=C(SC(=C1)C(C)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



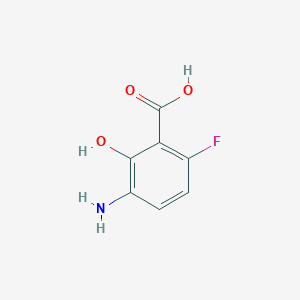
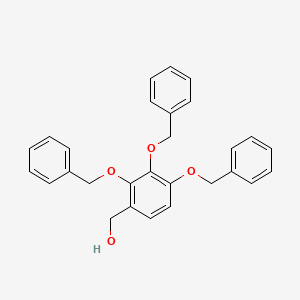
![[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-formylphenyl] 2-methylpropanoate](/img/structure/B13435835.png)
